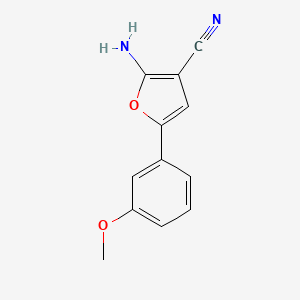

2-Amino-5-(3-methoxyphenyl)furan-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-5-(3-methoxyphenyl)furan-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-15-10-4-2-3-8(5-10)11-6-9(7-13)12(14)16-11/h2-6H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTCIURRXBCLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(O2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-methoxyphenyl)furan-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized furan derivatives.

Reduction: Amino-substituted furan derivatives.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research indicates that 2-Amino-5-(3-methoxyphenyl)furan-3-carbonitrile exhibits cytotoxic effects against various cancer cell lines. For instance, preliminary studies have shown significant inhibition of proliferation in breast cancer cells (MCF-7), suggesting potential as an anticancer agent. The compound's structure may allow it to interfere with critical cellular pathways involved in tumor growth.

Antimicrobial Activity:

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. Its derivatives have been tested for efficacy against common pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition:

There is ongoing research into the compound's ability to inhibit specific enzymes or receptors involved in disease pathways. For example, it may interact with phosphodiesterases or adenosine receptors, which play crucial roles in various physiological processes.

Materials Science

Synthesis of Advanced Materials:

this compound can serve as a building block for synthesizing advanced materials, including organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

Polymer Chemistry:

In polymer chemistry, this compound can be utilized to create functionalized polymers that exhibit desirable thermal and mechanical properties. The incorporation of furan rings into polymer backbones can enhance the material's performance in various applications.

Cytotoxicity Studies

A study focusing on the cytotoxic effects of similar compounds indicated significant inhibition of cell proliferation in various cancer cell lines. The following table summarizes key findings from cytotoxicity assays involving related compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | Ongoing Research |

| Doxorubicin | MCF-7 | 0.5 | Standard Chemotherapy |

| Other Derivatives | Various | <20 | Comparative Studies |

Antimicrobial Activity

In antimicrobial studies, derivatives of this compound were tested against a range of pathogens. Results indicated varying degrees of effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | Ongoing Research |

| Escherichia coli | TBD | Ongoing Research |

| Candida albicans | TBD | Ongoing Research |

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methoxyphenyl)furan-3-carbonitrile is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring and the amino group may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

2-Amino-5-(4-methylphenyl)furan-3-carbonitrile (CAS 26454-84-2)

- Structure : Para-methylphenyl substituent instead of meta-methoxyphenyl.

- Molecular Formula : C₁₂H₁₀N₂O; Molecular Weight : 198.22 .

- Key Differences: Electronic Effects: The methyl group is weakly electron-donating compared to the stronger electron-donating methoxy group, leading to reduced resonance stabilization. Safety Profile: Classified under GHS hazard category III, requiring standard handling precautions .

2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile (CAS 708976-50-5)

- Structure : Para-fluorophenyl substituent.

- Molecular Formula : C₁₁H₇FN₂O; Molecular Weight : 218.19 .

- Key Differences :

- Electronic Effects : Fluorine is electron-withdrawing, increasing the electrophilicity of the furan ring. This enhances reactivity in nucleophilic substitution reactions.

- Applications : Fluorinated analogs are prioritized in drug discovery due to improved metabolic stability and bioavailability.

Heterocyclic Core Modifications

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile

- Structure : Thiophene ring replaces furan.

- Key Differences :

Halogen-Substituted Derivatives

2-Amino-5-(2-bromophenyl)furan-3-carbonitrile (CAS 1261268-90-9)

- Structure : Ortho-bromophenyl substituent.

- Molecular Formula : C₁₁H₇BrN₂O; Molecular Weight : 263.09 .

- Key Differences :

- Steric Effects : Bromine’s bulkiness may hinder rotational freedom, affecting molecular conformation.

- Reactivity : Bromine enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

Complex Heterocyclic Hybrids

2-Amino-5-(2-oxo-2H-chromen-3-yl)furan-3-carbonitrile

- Structure : Coumarin moiety fused to the furan ring.

- Molecular Formula : C₁₄H₈N₂O₃; Molecular Weight : 252.22 .

- Synthesis: Requires multi-step reactions, including cyclocondensation of chromene derivatives with malononitrile.

Research Implications

- Structure-Activity Relationships (SAR): The meta-methoxy group in 2-amino-5-(3-methoxyphenyl)furan-3-carbonitrile may enhance binding to aromatic receptors compared to para-substituted analogs.

- Synthetic Challenges : Halogenated derivatives (e.g., bromine) require specialized handling due to higher molecular weights and reactivity .

- Biological Potential: Thiophene-based analogs show promise in antimicrobial applications, warranting further comparative studies with furan derivatives .

Biological Activity

2-Amino-5-(3-methoxyphenyl)furan-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its cytotoxic, antibacterial, and antiviral properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a furan ring substituted with an amino group and a methoxyphenyl moiety, which contributes to its biological activity.

Cytotoxic Activity

Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study assessed the compound's effectiveness against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cells. The results indicated that the compound possesses an IC50 value below 10 µM for these cell lines, suggesting strong antiproliferative properties.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.0 |

| DU145 | 7.0 |

| MBA-MB-231 | 6.5 |

The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances the cytotoxic potential, likely due to increased lipophilicity and interaction with cellular targets .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Studies utilizing the agar well diffusion method demonstrated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

These findings suggest that the compound may disrupt bacterial cell membranes, potentially through interactions with membrane lipids or proteins .

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary results indicate that it may inhibit viral replication in vitro, particularly against strains of influenza virus. The mechanism appears to involve interference with viral entry or replication processes.

Table 3: Antiviral Activity Assessment

| Virus Strain | IC50 (µM) |

|---|---|

| Influenza H1N1 | 8.0 |

| Influenza H3N2 | 7.5 |

These results highlight the compound's potential as a lead for antiviral drug development .

Case Studies

Several case studies have documented the therapeutic applications of compounds structurally related to this compound. For instance, derivatives have been synthesized and tested for their ability to combat various cancers, leading to promising results in preclinical models. One study reported that modifications in the phenyl ring significantly enhanced cytotoxicity against specific cancer types, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Amino-5-(3-methoxyphenyl)furan-3-carbonitrile with high purity?

- Methodological Answer : A multi-step approach is typically employed. First, a substituted phenylacetonitrile derivative undergoes cyclization with a carbonyl source (e.g., via Claisen-Schmidt condensation) to form the furan core. Subsequent nitrile functionalization and amino group introduction are achieved through nucleophilic substitution or catalytic amination. Purity optimization involves recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and monitoring by HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- IR Spectroscopy : Identifies nitrile (C≡N, ~2200 cm⁻¹) and amino (N-H, ~3300–3500 cm⁻¹) groups.

- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm). ¹³C NMR confirms the nitrile carbon (δ ~115–120 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 255.09) .

Q. How is the crystal structure determined using X-ray diffraction (XRD)?

- Methodological Answer : Single-crystal XRD is performed using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Data refinement uses SHELXL for small-molecule structures, applying direct methods for phase solving. Key parameters include R-factor (<0.05) and residual electron density analysis. Hydrogen bonding and π-π stacking interactions are mapped using Mercury software .

Advanced Research Questions

Q. How can substituent variations (e.g., methoxy vs. fluoro) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents at the 3-methoxyphenyl position (e.g., 2-fluoro, 4-chloro). Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking (AutoDock Vina) to correlate electronic effects (Hammett σ values) and steric bulk with activity. For example, fluorinated analogs may enhance metabolic stability due to reduced oxidative metabolism .

Q. How to resolve contradictions in solubility data across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or counterion effects (e.g., hydrochloride salts vs. free base). Standardize solubility testing in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy. Differential Scanning Calorimetry (DSC) identifies polymorphs, while molecular dynamics simulations (GROMACS) predict solvation free energy .

Q. What computational methods predict reactivity in functionalization reactions?

- Methodological Answer : Density Functional Theory (DFT, B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the nitrile group’s LUMO suggests susceptibility to nucleophilic attack. Transition-state modeling (Gaussian 09) optimizes reaction pathways for regioselective modifications (e.g., Suzuki coupling at the furan 5-position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.